molecular formula C16H16ClNO4 B1192066 ABQ11

ABQ11

Katalognummer: B1192066
Molekulargewicht: 321.757
InChI-Schlüssel: VZWCWZROGLKULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABQ11 is a novel potent inhinitor of tyrosine kinases, demonstrating antiproliferative effecrs against chronic myelogenous leukemia (CML) K562 cell line with IC50 values of 0.28 ± 0.03 μM, showing approximately three times higher selectivity than imatinib on CML.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

ABQ11 has been extensively studied for its antiproliferative effects against chronic myelogenous leukemia (CML) cells. Key findings include:

  • Selectivity and Efficacy : this compound demonstrated an IC50 value of 0.28 ± 0.03 μM against the K562 CML cell line, which is approximately three times higher in selectivity compared to imatinib, a standard treatment for CML . This indicates its potential as a more effective therapeutic agent.
  • Mechanism of Action : The compound induces apoptosis in CML cells at low concentrations. It has been shown to inhibit multiple tyrosine kinases, including ABL1, with an IC50 value of 13.12 ± 1.71 μM . Molecular docking studies revealed that this compound binds effectively to the ATP-binding pocket of ABL1 kinase, suggesting a direct mechanism of action.
  • DNA Cleavage : this compound was found to strongly disintegrate DNA at concentrations as low as 1 μM in the presence of iron(II), indicating that DNA cleavage is a significant mechanism behind its anticancer effects .

Pharmacokinetics and Safety Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound possesses favorable drug-like properties. It adheres to Lipinski's rule of five, indicating good bioavailability and a favorable safety profile for further development as a therapeutic agent .

Comparative Efficacy with Other Compounds

To understand the relative efficacy of this compound:

CompoundCell TypeIC50 (μM)Mechanism
This compoundK562 (CML)0.28 ± 0.03Tyrosine kinase inhibition, DNA cleavage
ImatinibK562 (CML)~0.84Tyrosine kinase inhibition
ABQ3HCT-116 (CRC)5.22 ± 2.41Apoptosis induction
ABQ3MCF-7 (Breast Cancer)7.46 ± 2.76Apoptosis induction

Case Studies and Research Findings

  • Chronic Myelogenous Leukemia : A study demonstrated that this compound significantly inhibited cell proliferation in CML cell lines and induced apoptosis through both intrinsic and extrinsic pathways. The study highlighted the compound's potential as a lead candidate for developing new CML treatments .
  • Broad Anticancer Potential : In screening against various cancer cell lines at the National Cancer Institute, this compound exhibited notable activity across different types of cancer, including colorectal and breast cancers. The compound's ability to induce apoptosis was comparable to established chemotherapeutics .
  • Molecular Mechanisms : Detailed mechanistic studies have shown that this compound's interaction with DNA leads to significant damage and subsequent cell death in cancer cells, making it a candidate for further investigation in targeted therapies .

Eigenschaften

Molekularformel

C16H16ClNO4

Molekulargewicht

321.757

IUPAC-Name

2-Chloro-3-((2,5-dimethoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone

InChI

InChI=1S/C16H16ClNO4/c1-8-9(2)16(20)14(13(17)15(8)19)18-11-7-10(21-3)5-6-12(11)22-4/h5-7,18H,1-4H3

InChI-Schlüssel

VZWCWZROGLKULZ-UHFFFAOYSA-N

SMILES

O=C(C(C)=C1C)C(NC2=CC(OC)=CC=C2OC)=C(Cl)C1=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ABQ11;  ABQ-11;  ABQ 11

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABQ11
Reactant of Route 2
Reactant of Route 2
ABQ11
Reactant of Route 3
Reactant of Route 3
ABQ11
Reactant of Route 4
Reactant of Route 4
ABQ11
Reactant of Route 5
Reactant of Route 5
ABQ11
Reactant of Route 6
Reactant of Route 6
ABQ11

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.